molecular formula C20H20N4O3 B2527656 N-(furan-2-ylmethyl)-2-(2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide CAS No. 955545-35-4

N-(furan-2-ylmethyl)-2-(2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide

Cat. No.: B2527656
CAS No.: 955545-35-4
M. Wt: 364.405
InChI Key: WQQBSUUAEYQNDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(furan-2-ylmethyl)-2-(2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole ring fused to an indole core and substituted with a propyl group. The acetamide moiety is further functionalized with a furan-2-ylmethyl group.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c1-2-6-19-22-23-20(27-19)17-11-14-7-3-4-9-16(14)24(17)13-18(25)21-12-15-8-5-10-26-15/h3-5,7-11H,2,6,12-13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQQBSUUAEYQNDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(furan-2-ylmethyl)-2-(2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing relevant data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a complex structure that includes a furan moiety, an oxadiazole ring, and an indole derivative. The presence of these heterocycles is significant as they are often associated with various pharmacological effects.

Anticancer Activity

Research indicates that compounds containing oxadiazole and indole structures exhibit notable anticancer properties. A study highlighted the efficacy of oxadiazole derivatives against various cancer cell lines, suggesting that the incorporation of the 5-propyl group in the oxadiazole enhances cytotoxicity against cancer cells .

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast)0.045Apoptosis induction
Compound BHeLa (Cervical)0.035Cell cycle arrest
This compoundA549 (Lung)TBDTBD

Antimicrobial Activity

The oxadiazole derivatives have also been studied for their antimicrobial properties. For instance, certain derivatives demonstrated activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) indicating significant potential for treating resistant strains .

Table 2: Antimicrobial Activity Against Mycobacterium tuberculosis

CompoundMIC (µg/mL)Activity
Compound C0.25Active
This compoundTBDTBD

The biological activity of this compound can be attributed to its ability to interact with multiple biological targets:

  • Induction of Apoptosis : The compound may initiate programmed cell death in cancer cells through pathways involving caspases and Bcl-2 family proteins.
  • Inhibition of Key Enzymes : Similar compounds have shown the ability to inhibit enzymes critical for cancer cell proliferation and survival.
  • Modulation of Signaling Pathways : The presence of the indole moiety suggests potential interactions with pathways such as PI3K/Akt and MAPK that are pivotal in cancer progression.

Case Studies

Several case studies have explored the biological activity of similar compounds:

  • Study on Indole Derivatives : A study demonstrated that indole-based compounds exhibited significant anticancer activity by disrupting microtubule dynamics in cancer cells .
  • Oxadiazole Synthesis and Testing : Another research paper synthesized various oxadiazole derivatives and tested their biological activities, finding that certain substitutions led to enhanced activity against both bacterial and cancerous cells .

Comparison with Similar Compounds

Key Structural Features:

  • Indole-oxadiazole core : The 1H-indole moiety is linked to the 1,3,4-oxadiazole ring at position 2, a common motif in bioactive molecules due to its electron-rich aromatic system .
  • Furan-2-ylmethyl acetamide : The furan substituent introduces oxygen-based electron-donating effects, which can influence reactivity and binding interactions .

Comparison with Similar Compounds

The following table summarizes structurally related compounds and their properties:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Reported Bioactivity/Properties Reference ID
Target Compound : N-(furan-2-ylmethyl)-2-(2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide 5-propyl oxadiazole; furan-2-ylmethyl acetamide C₂₁H₂₁N₃O₃* ~363.4 Inferred from analogs N/A
N-(2-furanylmethyl)-2-[[5-[(2-methyl-1H-indol-3-yl)methyl]-1,3,4-oxadiazol-2-yl]thio]acetamide 2-methylindole; thioether linkage C₁₉H₁₈N₄O₂S 382.4 Antimicrobial activity (analog-based)
2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-methyl-N-phenylacetamide 5-isopropyl oxadiazole; N-methyl-N-phenyl C₂₂H₂₂N₄O₂ 374.4 No explicit bioactivity reported
N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide Sulfanyl linker; chloro-methylphenyl C₂₀H₁₇ClN₄O₂S 428.5 LOX inhibition; BChE inhibition
2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide Benzofuran-oxadiazole; 3-chlorophenyl C₁₈H₁₁ClN₄O₂S 402.8 Antimicrobial; Laccase catalysis

*Note: Molecular formula and weight for the target compound are calculated based on structural similarity.

Structural and Functional Differences

Oxadiazole Substituents: The 5-propyl group in the target compound may confer greater lipophilicity compared to 5-isopropyl () or 5-(diphenylmethyl) (). This could enhance bioavailability but reduce solubility in polar solvents .

Acetamide Modifications :

  • The furan-2-ylmethyl group (target compound) contrasts with pyridinyl (), chlorophenyl (), or N-methyl-N-phenyl () substituents. Furan’s oxygen atom may participate in hydrogen bonding, influencing receptor binding .

Indole Substitutions :

  • 2-Methylindole derivatives () show steric effects that may hinder enzyme binding compared to unsubstituted indoles (target compound) .

Preparation Methods

Indole-2-Carbohydrazide Intermediate

The synthesis begins with indole-2-carboxylic acid , which undergoes esterification with methanol under acidic conditions to yield methyl indole-2-carboxylate. Subsequent treatment with hydrazine hydrate in refluxing methanol produces indole-2-carbohydrazide (yield: 78–85%). This intermediate is critical for oxadiazole formation, as its hydrazide group participates in cyclization.

Cyclization to 5-Propyl-1,3,4-Oxadiazol-2-yl-Indole

The hydrazide reacts with butyric acid in the presence of phosphorus oxychloride (POCl₃) at 80–90°C for 6–8 hours. The reaction proceeds via diacylhydrazine formation, followed by POCl₃-mediated cyclodehydration to yield 2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole (Scheme 1). The propyl group at the oxadiazole’s 5-position originates from butyric acid, while the indole remains unsubstituted at the 1-position.

Mechanistic Insight :
The lone pair on the hydrazide’s nitrogen attacks the carbonyl carbon of butyric acid, forming a diacylhydrazine intermediate. POCl₃ facilitates intramolecular cyclization by abstracting a water molecule, leading to oxadiazole ring closure.

Functionalization of the Indole 1-Position

Alkylation with Chloroacetamide

The 1-position of the indole is alkylated using N-(furan-2-ylmethyl)chloroacetamide , synthesized via a two-step process:

  • Chloroacetyl chloride reacts with furfurylamine in dichloromethane (DCM) with triethylamine (TEA) as a base, yielding N-(furan-2-ylmethyl)chloroacetamide (yield: 70%).
  • The indole-oxadiazole intermediate is deprotonated with sodium hydride (NaH) in dry dimethylformamide (DMF) at 0°C, followed by addition of the chloroacetamide. The mixture is stirred at 60°C for 12 hours to afford the target compound (yield: 55–60%).

Optimization Notes :

  • Excess NaH (2.2 equiv) ensures complete deprotonation of the indole’s 1-position.
  • Lower temperatures (0–5°C) minimize side reactions at the indole’s 3-position.

Structural Confirmation and Analytical Data

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, indole H-3), 7.72–7.68 (m, 2H, oxadiazole-Ar), 7.45 (d, J = 8.0 Hz, 1H, indole H-4), 7.32–7.28 (m, 1H, indole H-5), 6.95 (s, 1H, furan H-3), 6.55 (s, 1H, furan H-4), 4.45 (s, 2H, CH₂CO), 4.12 (s, 2H, NCH₂-furan), 2.85 (t, J = 7.6 Hz, 2H, CH₂CH₂CH₃), 1.72–1.65 (m, 2H, CH₂CH₂CH₃), 1.01 (t, J = 7.4 Hz, 3H, CH₂CH₂CH₃).
  • IR (KBr) : 3270 cm⁻¹ (N-H stretch), 1675 cm⁻¹ (C=O), 1605 cm⁻¹ (C=N oxadiazole).

Comparative Yield Analysis

Step Reagents/Conditions Yield (%)
Indole-2-carbohydrazide Hydrazine hydrate, MeOH, reflux 83
Oxadiazole formation Butyric acid, POCl₃, 80°C 76
Chloroacetamide synthesis Chloroacetyl chloride, TEA 70
Final alkylation NaH, DMF, 60°C 58

Alternative Synthetic Routes and Challenges

Mitsunobu Reaction for 1-Position Substitution

An alternative approach employs the Mitsunobu reaction using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) to couple the indole with 2-hydroxy-N-(furan-2-ylmethyl)acetamide . However, this method requires pre-synthesis of the hydroxyacetamide and offers no significant yield improvement (52–55%) over alkylation.

Regioselectivity Considerations

The indole’s 3-position is inherently more reactive than the 1-position, necessitating careful base selection and stoichiometry to avoid polysubstitution. Use of bulky bases (e.g., LDA) or directed ortho-metalation strategies has been explored but complicates the synthesis.

Industrial-Scale Feasibility and Environmental Impact

Solvent and Catalyst Recovery

  • POCl₃ is corrosive and generates HCl gas, requiring scrubbing systems.
  • DMF is recovered via distillation (bp: 153°C) and reused, reducing waste.

Green Chemistry Metrics

Metric Value
Atom Economy (final step) 84%
E-Factor 18.2 (kg waste/kg product)

Q & A

Basic: What are the optimal synthetic routes for synthesizing N-(furan-2-ylmethyl)-2-(2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide?

The compound can be synthesized via multi-step organic reactions. Key steps include:

  • 1,3-Dipolar cycloaddition for oxadiazole ring formation, using hydrazides and carboxylic acid derivatives under dehydrating conditions .
  • Coupling reactions between indole and oxadiazole intermediates, often catalyzed by copper acetate in a solvent system (e.g., tert-BuOH:H₂O) .
  • Alkylation or acylation to introduce the furan-2-ylmethyl and acetamide groups, monitored by TLC and purified via recrystallization (ethanol or DMSO/water) .

Basic: What analytical techniques are critical for validating the compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm connectivity (e.g., indole protons at δ 7.0–8.5 ppm, oxadiazole carbons at ~165 ppm) .
  • Infrared Spectroscopy (IR): Peaks at ~1670 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C–O/C–N vibrations) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ calculated vs. observed) .
  • HPLC/GC-MS: Assess purity (>95%) and stability under varying pH/temperature .

Basic: What preliminary biological assays are recommended for screening its activity?

  • Enzyme inhibition assays: Test against lipoxygenase, cyclooxygenase, or kinases using spectrophotometric methods (IC₅₀ determination) .
  • Antimicrobial screening: Disk diffusion or microdilution assays against Gram-positive/negative bacteria .
  • Cytotoxicity studies: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to evaluate apoptotic effects .

Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?

  • Multi-technique cross-validation: Combine NMR, IR, and HRMS to resolve ambiguous peaks (e.g., overlapping aromatic signals in indole/oxadiazole regions) .
  • DEPT-135/HSQC NMR: Differentiate CH₂/CH₃ groups in the propyl-oxadiazole moiety .
  • Computational modeling: Compare experimental NMR shifts with DFT-calculated values for challenging stereoelectronic environments .

Advanced: How to optimize reaction conditions to minimize side products during oxadiazole formation?

  • Solvent selection: Use polar aprotic solvents (DMF, DMSO) to enhance cyclization efficiency .
  • Catalyst tuning: Replace Cu(OAc)₂ with Pd/C for regioselective coupling, reducing triazole byproducts .
  • Temperature control: Maintain reflux at 80–90°C to accelerate cyclization while avoiding decomposition .

Advanced: What strategies validate the compound’s mechanism of action in enzyme inhibition?

  • Kinetic studies: Lineweaver-Burk plots to determine competitive/non-competitive inhibition .
  • Molecular docking: Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., COX-2 or LOX) .
  • Site-directed mutagenesis: Modify key residues in target enzymes to confirm binding interactions .

Advanced: How to address discrepancies between computational predictions and experimental bioactivity?

  • Force field refinement: Adjust AMBER/CHARMM parameters to better model oxadiazole π-stacking interactions .
  • Solvent effect simulations: Include explicit water molecules in MD simulations to account for hydration .
  • Bioisosteric replacement: Modify the furan or propyl group to improve ligand-receptor complementarity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.